molecular formula C8H12O2 B074993 2-Cyclohexylideneacetic acid CAS No. 1552-91-6

2-Cyclohexylideneacetic acid

Cat. No.: B074993
CAS No.: 1552-91-6
M. Wt: 140.18 g/mol
InChI Key: UKYISVNNIPKTNG-UHFFFAOYSA-N
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Description

2-Cyclohexylideneacetic acid is an organic compound with the molecular formula C₈H₁₂O₂ It is characterized by a cyclohexylidene group attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexylideneacetic acid typically involves the reaction of cyclohexanone with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclohexylideneacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyclohexylidene group to a cyclohexyl group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexylacetic acid.

Scientific Research Applications

2-Cyclohexylideneacetic acid has diverse applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for various chemical compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as an intermediate in drug synthesis.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Cyclohexylideneacetic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzymatic activities and influence biochemical pathways, leading to various biological effects. Detailed studies on its molecular interactions and binding affinities provide insights into its functional roles.

Comparison with Similar Compounds

  • Cyclohexylacetic acid
  • Cyclohexylideneethan-1-ol
  • Cyclohexylidenemalononitrile

Comparison: 2-Cyclohexylideneacetic acid is unique due to its cyclohexylidene group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. Its structural features enable specific interactions and applications that are not observed with other related compounds.

Properties

IUPAC Name

2-cyclohexylideneacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c9-8(10)6-7-4-2-1-3-5-7/h6H,1-5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKYISVNNIPKTNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC(=O)O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50165855
Record name Acetic acid, cyclohexylidene-
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Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1552-91-6
Record name Acetic acid, cyclohexylidene-
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Record name Cyclohexylideneacetic acid
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Record name Acetic acid, cyclohexylidene-
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Record name 2-Cyclohexylideneacetic acid
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Record name 2-Cyclohexylideneacetic acid
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Synthesis routes and methods I

Procedure details

Crude intermediate 23 was dissolved in 15 mL THF and 15 mL methanol. 30 mL aqueous 1N LiOH solution was added, and it was stirred at ambient temperature overnight. The next day, pH of the reaction system was adjusted to 1 with 6N hydrochloric acid, and the reaction mixture was extracted with ethyl acetate three times, and the ethyl acetate layers were combined and washed with water once, saturated aqueous NaCl solution once, dried over anhydrous MgSO4 for 2 hours, filtrated, and the filtrate was dried under vacuum to give 0.796 g of oily crude title product.
[Compound]
Name
Crude intermediate 23
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Synthesis routes and methods II

Procedure details

A mixture of KOH (1.0 g, 18 mmol) dissolved in water (25 mL) and Intermediate 3 (1.6 g, 9.5 mmol) dissolved in MeOH (5 mL) was stirred for 18 hours at room temperature. The reaction was refluxed for one hour, cooled, then extracted with EtOAc. The aqueous layer was acidified with 1N NCl and extracted with EtOAc, washed with brine, dried (Na2SO4), and concentrated in vacuo to provide 1.3 g (100%) of Intermediate 4. 1H NMR (DMSO-d6) δ: 1.55 (br s, 6H) 2.1 (m, 2H), 2.8 (m, 2H), 5.5 (s, 1H), 11.9 (s, 1H); MS ES−m/e 139.1 (p−1).
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25 mL
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Yield
100%

Synthesis routes and methods III

Procedure details

The ethyl ester from (a) (343 mg, 2.04 mmol) was dissolved in ethanol (5 ml). A 5M aqueous solution of sodium hydroxide (0.82 ml, 4.04 mmol) was added. The solution was stirred at reflux for 3h whereupon a precipitate was formed, and all starting material had disappeared as indicated by tlc. After cooling, the ethanol was removed by evaporation and water (10 ml) was added. The basic solution was extracted with dichloromethane (10 ml) which was discarded. The aqueous layer was acidified with 2M hydrochloric acid and then extracted with ethyl acetate (2×10 ml). The organic layer was dried, filtered and evaporated to leave the title compound (b) (206 mg, 72%) as a sweet-smelling white solid, m.p. 84°-5° C. from ethanol and diethylether.
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Synthesis routes and methods IV

Procedure details

A mixture of 4.0 ml (0.031 mole) of diethyl phosphite and 4.46 g (0.093 mole) of 50% sodium hydride in mineral oil in 100 ml of 1,2-dimethoxyethane under nitrogen was treated with a solution of 2.93 g (0.031 mole) of chloroacetic acid in 30 ml of 1,2-dimethoxyethane, and the mixture was stirred until hydrogen gas evolution ceased. Then 3.20 ml (0.031 mole) of cyclohexanone was added and the mixture was stirred for 1 h, after which it was quenched by the addition of 5 ml of ethanol and then poured into 500 ml of water. The strongly basic solution was washed with ether to remove mineral oil (ether extract discarded), then acidified to pH 4 with conc hydrochloric acid and extracted with ether. The ether extract was dried (over MgSO4) and evaporated in vacuo to yield 2.35 g (54%) of cyclohexylideneacetic acid which was recrystallized from methanol/water; mp 90°-91.5° (literature mp 90°-92°, Beesley, Thorpe, and Ingold, J. Chem. Soc., 107, 1099 (1915)); Ir (CHCl3) 3600-2400 (--OH), 1700 (C=O), and 1650 (C=C) cm-1 ; 1H NMR (CDCl3) δ 1.60 (6, s, CH2CH2CH2CH 2 CH2C=), ##STR8## 5.50 (1, s, =CHCO2H), and 11.40 (1, s, --CO2H); Anal Calcd for C8H12O2 : C, 68.55; H, 8.63; Found: C, 68.45; H, 8.61.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyclohexylideneacetic acid
Reactant of Route 2
2-Cyclohexylideneacetic acid
Reactant of Route 3
2-Cyclohexylideneacetic acid
Reactant of Route 4
Reactant of Route 4
2-Cyclohexylideneacetic acid
Reactant of Route 5
2-Cyclohexylideneacetic acid
Reactant of Route 6
2-Cyclohexylideneacetic acid
Customer
Q & A

Q1: What novel esterification method was discovered for 2-cyclohexylideneacetic acid?

A1: Researchers discovered that 4-(pyrrolidin-1-yl)pyridine can catalyze the deconjugative esterification of 2-cyclohexylideneacetic acids when using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride as a coupling reagent. [, ] This reaction specifically yielded isopropyl 2-(cyclohex-1-enyl)acetate. Interestingly, using 1,3-dicyclohexylcarbodiimide as the coupling reagent with the same catalyst did not lead to deconjugation, instead producing isopropyl 2-cyclohexylideneacetate. [, ]

Q2: What is the significance of the different coupling reagents in the esterification of this compound?

A2: The choice of coupling reagent significantly influences the reaction pathway. The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride with 4-(pyrrolidin-1-yl)pyridine results in a deconjugative esterification, forming isopropyl 2-(cyclohex-1-enyl)acetate. [, ] In contrast, 1,3-dicyclohexylcarbodiimide with the same catalyst leads to a standard esterification, yielding isopropyl 2-cyclohexylideneacetate. [, ] This highlights the importance of careful reagent selection in controlling the reaction outcome and obtaining the desired product.

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